molecular formula C13H15NO5 B5764309 4-Oxo-4-(4-propanoyloxyanilino)butanoic acid

4-Oxo-4-(4-propanoyloxyanilino)butanoic acid

Cat. No.: B5764309
M. Wt: 265.26 g/mol
InChI Key: RKZGCBBOBGGDBB-UHFFFAOYSA-N
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Description

4-Oxo-4-(4-propanoyloxyanilino)butanoic acid is an organic compound with a complex structure that includes a butanoic acid backbone, a propanoyloxy group, and an anilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-(4-propanoyloxyanilino)butanoic acid typically involves the reaction of succinic anhydride with propylamine to form N-propylsuccinamic acid. This intermediate is then reacted with 4-propanoyloxyaniline under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-(4-propanoyloxyanilino)butanoic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with N-bromophthalimide typically yields brominated derivatives .

Scientific Research Applications

4-Oxo-4-(4-propanoyloxyanilino)butanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Oxo-4-(4-propanoyloxyanilino)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes enolization in strong acid medium, and the enol form is the reactive species . The exact molecular targets and pathways involved in its biological activities are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-4-(4-propanoyloxyanilino)butanoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its propanoyloxyanilino group, in particular, contributes to its potential therapeutic applications and reactivity in various chemical reactions.

Properties

IUPAC Name

4-oxo-4-(4-propanoyloxyanilino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c1-2-13(18)19-10-5-3-9(4-6-10)14-11(15)7-8-12(16)17/h3-6H,2,7-8H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZGCBBOBGGDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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